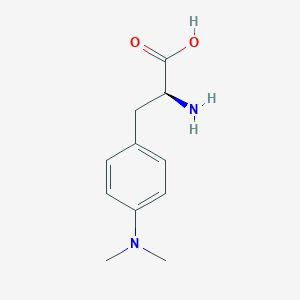

4'-Dimethylaminophenylalanine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEYFCOAPFGKLX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173695 | |

| Record name | 4'-Dimethylaminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-95-3 | |

| Record name | 4'-Dimethylaminophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Dimethylaminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Expanding Toolkit of Chemical Biology: the Role of Unnatural Amino Acids

The twenty naturally occurring amino acids, the fundamental building blocks of proteins, provide a remarkable but finite chemical diversity. The ability to incorporate unnatural amino acids (UAAs) into proteins has dramatically expanded the functional repertoire of these essential biomolecules. nih.gov This expansion is a cornerstone of modern chemical biology, enabling the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins.

The significance of UAAs lies in their capacity to introduce functionalities not provided by natural amino acids. nih.govnih.gov These can range from spectroscopic probes that report on local environments to reactive groups for site-specific protein modification. By engineering the translational machinery of cells, scientists can now site-specifically incorporate UAAs into proteins in living organisms, offering unprecedented control over protein structure and function. nih.gov This has profound implications for drug discovery, where UAAs can be used to enhance the therapeutic properties of proteins, and in protein engineering, where they can be used to create enzymes with novel catalytic activities. nih.govnih.gov

The incorporation of UAAs allows for the introduction of a wide array of chemical groups, including:

Fluorophores: For tracking protein localization and dynamics.

Photo-crosslinkers: To identify protein-protein interactions.

Redox-active groups: To probe or control electron transfer processes.

Post-translational modification mimics: To study the effects of modifications like phosphorylation or acetylation.

The ability to move beyond the constraints of the natural genetic code has opened up new avenues for understanding and manipulating biological systems at the molecular level.

Aromatic Amino Acid Analogues: a Window into Biological Processes

Aromatic amino acids—phenylalanine, tyrosine, and tryptophan—play crucial roles in protein structure and function due to their size, hydrophobicity, and, in the case of tyrosine and tryptophan, their hydrogen-bonding and fluorescent properties. arkat-usa.orgresearchgate.net Aromatic amino acid analogues are synthetic derivatives of these natural amino acids that retain the core aromatic structure but possess modified electronic or steric properties. researchgate.net These analogues serve as powerful tools for probing the specific contributions of aromatic residues to protein stability, folding, and interactions.

The defining feature of aromatic amino acids is their ring structure, which can participate in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions. arkat-usa.org These interactions are critical for maintaining the three-dimensional structure of proteins and for mediating interactions with other molecules. By systematically replacing natural aromatic amino acids with synthetic analogues, researchers can dissect the importance of these interactions in a given biological context.

Aromatic amino acid analogues can be designed to have altered properties, such as:

Modified hydrophobicity: To investigate the role of hydrophobic packing in protein interiors.

Altered electronic properties: To probe the influence of electron-donating or -withdrawing groups on protein function.

Incorporation of spectroscopic probes: To report on the local environment within a protein.

The study of these analogues provides a high-resolution view of molecular recognition events and the subtle forces that govern protein structure and function.

A Historical Perspective on 4 Dimethylaminophenylalanine in Scientific Research

Stereoselective Synthesis of this compound Enantiomers

The control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Different approaches, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic pathways, have been developed to achieve high enantioselectivity.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. wikipedia.org

Commonly used chiral auxiliaries are derived from readily available natural sources like amino acids and terpenes. researchgate.net For the synthesis of amino acids, oxazolidinones and camphorsultams are well-established auxiliaries that can be used to control the stereochemistry of alkylation reactions. wikipedia.orgresearchgate.net For instance, an N-acyloxazolidinone derived from a glycine (B1666218) enolate can be alkylated with a suitable electrophile, such as 4-(chloromethyl)-N,N-dimethylaniline, to introduce the dimethylaminophenyl moiety. The chiral auxiliary biases the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomer of this compound.

Pseudoephedrine and its analogue, pseudoephenamine, are also effective chiral auxiliaries for the asymmetric alkylation of enolates. nih.govharvard.edu Amides formed between these auxiliaries and glycine can be deprotonated and then alkylated with high diastereoselectivity. nih.govharvard.edu Notably, pseudoephenamine has been shown to provide excellent stereocontrol, particularly in the formation of quaternary carbon centers. nih.gov

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation

| Chiral Auxiliary | Typical Diastereomeric Ratio (d.r.) | Key Features |

| Oxazolidinones | >95:5 | Well-established, predictable stereochemical outcome. |

| Camphorsultam | High, often >90:10 | Effective for various transformations, including aldol (B89426) and alkylation reactions. wikipedia.org |

| Pseudoephedrine | High, often >95:5 | Widely used, but subject to regulatory restrictions in some regions. harvard.edu |

| Pseudoephenamine | ≥98:2 | Offers high diastereoselectivity, especially for creating quaternary centers, and is not subject to the same regulatory restrictions as pseudoephedrine. nih.govharvard.edu |

Asymmetric Catalysis in Phenylalanine Scaffold Construction

Asymmetric catalysis offers a more atom-economical and efficient approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. nih.govumontreal.ca This methodology utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. umontreal.ca

Transition metal catalysis, often employing chiral ligands, is a powerful tool for constructing the phenylalanine scaffold. For example, the asymmetric hydrogenation of a dehydroamino acid precursor, such as an α,β-unsaturated N-acylaminoacrylate, can be achieved using chiral rhodium or ruthenium catalysts. The catalyst, bearing a chiral phosphine (B1218219) ligand like DIPAMP or BINAP, coordinates to the double bond and delivers hydrogen to one face of the molecule preferentially, leading to the desired enantiomer of the protected amino acid.

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a versatile strategy for asymmetric synthesis. princeton.edu For instance, chiral phase-transfer catalysts can be used for the asymmetric alkylation of glycine Schiff base esters. Under basic conditions, the catalyst forms a chiral ion pair with the enolate, which then reacts with an electrophile, such as 4-(bromomethyl)-N,N-dimethylaniline, to yield the desired product with high enantiomeric excess.

Enzymatic Synthesis Pathways

Enzymes are highly efficient and selective biocatalysts that can be employed for the synthesis of chiral compounds under mild reaction conditions. nih.gov For the synthesis of D-phenylalanine derivatives, various enzymatic methods have been explored, including the use of aminotransferases and dehydrogenase enzymes. nih.gov

Aminotransferases, also known as transaminases, catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.gov To synthesize this compound, the corresponding α-keto acid, 4-dimethylaminophenylpyruvic acid, can be used as a substrate for a specific aminotransferase. The stereochemical outcome is determined by the enzyme's inherent selectivity.

D-amino acid dehydrogenases (D-AADH) are another class of enzymes that can be utilized for the asymmetric synthesis of D-amino acids. These enzymes catalyze the reductive amination of α-keto acids in the presence of ammonia (B1221849) and a reducing agent like NADH. nih.gov By using an engineered D-AADH, 4-dimethylaminophenylpyruvic acid can be converted into D-4'-Dimethylaminophenylalanine with high enantiopurity. nih.gov

Classical and Modern Organic Synthesis Routes to the this compound Core

Beyond stereoselective methods, various classical and modern organic synthesis strategies can be employed to construct the fundamental this compound structure.

Exploration of Azlactone Chemistry for Phenylalanine Derivatives

The Erlenmeyer-Plöchl azlactone synthesis is a classical method for preparing α-amino acids. wikipedia.orgyoutube.com This reaction involves the condensation of an N-acylglycine, typically hippuric acid, with an aromatic aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). wikipedia.org For the synthesis of this compound, 4-dimethylaminobenzaldehyde is used as the aldehyde component.

The reaction proceeds through the formation of an oxazolone, or azlactone, intermediate. wikipedia.orgrsc.org This intermediate is a five-membered heterocyclic compound that is highly versatile. rsc.org The initial product is an unsaturated azlactone, which can be subsequently reduced and hydrolyzed to afford the desired phenylalanine derivative. wikipedia.org A variety of reducing agents can be employed for the reduction step, which influences the final stereochemistry if not controlled.

Table 2: Key Steps in Azlactone Synthesis of this compound

| Step | Reactants | Product |

| 1. Azlactone Formation | N-acetylglycine, 4-dimethylaminobenzaldehyde, Acetic anhydride, Sodium acetate | 4-(4-Dimethylaminobenzylidene)-2-methyloxazol-5(4H)-one |

| 2. Reduction | Azlactone intermediate, Reducing agent (e.g., HI/P, Na/Hg) | N-acetyl-4'-Dimethylaminophenylalanine |

| 3. Hydrolysis | N-acetyl-4'-Dimethylaminophenylalanine, Acid or base | This compound |

Strategies for N-Alkylation and Aromatic Substitution Reactions

Alternative synthetic approaches involve the modification of a pre-existing phenylalanine or tyrosine scaffold.

One strategy is the direct N-methylation of the amino group of phenylalanine. However, this approach is often challenging to control and can lead to over-methylation. A more controlled method involves the reductive amination of 4-aminophenylalanine. This would involve reacting 4-aminophenylalanine with formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride to introduce the two methyl groups onto the nitrogen atom of the aniline (B41778) moiety.

Another approach starts from a protected tyrosine derivative. The phenolic hydroxyl group can be converted into a better leaving group, such as a triflate. This triflate can then undergo a palladium-catalyzed cross-coupling reaction with dimethylamine (B145610) to introduce the dimethylamino group at the 4'-position of the aromatic ring. Subsequent deprotection would yield this compound.

Aromatic substitution reactions on the phenylalanine ring itself are generally difficult to control and often lead to mixtures of products. Therefore, building the substituted aromatic ring prior to the construction of the amino acid side chain is a more common and efficient strategy.

Solid-Phase Synthesis Techniques for Amino Acid Analogues

The incorporation of amino acid analogues like this compound into peptide chains is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method has become the standard for producing synthetic peptides due to its efficiency and versatility. The most common strategy employed is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. springernature.comresearchgate.net

In this technique, the peptide is assembled step-by-step while anchored to a solid polymer support, often a PEG-modified polystyrene resin. springernature.com The process involves repeated cycles of deprotection and coupling. The N-terminal Fmoc protecting group of the resin-bound amino acid is removed, typically using a secondary amine base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). springernature.comresearchgate.net Subsequently, the next Fmoc-protected amino acid, in this case, Fmoc-4'-Dimethylaminophenylalanine-OH, is activated and coupled to the newly freed amino group. This cycle is repeated until the desired peptide sequence is fully assembled.

Key steps in the Fmoc/tBu SPPS cycle include:

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain.

Activation: The carboxyl group of the incoming Fmoc-amino acid is activated using coupling reagents like aminium-derived compounds to facilitate the formation of a peptide bond. springernature.com

Coupling: The activated amino acid is added to the resin, forming a new peptide bond with the deprotected N-terminus of the peptide chain.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, usually with a strong acid such as trifluoroacetic acid (TFA). researchgate.net

The use of specialized resins, such as the 2-chlorotrityl chloride resin, has also been successful in the synthesis of complex peptide analogues, demonstrating the adaptability of SPPS methods. tudublin.ie

Table 1: Overview of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Strategy

| Step | Description | Common Reagents |

| Resin Swelling | The solid support is swelled in a suitable solvent to allow access to reactive sites. | Dimethylformamide (DMF), Dichloromethane (DCM) |

| Fmoc Deprotection | The N-terminal Fmoc group is removed to expose the free amine for the next coupling reaction. | 20-40% Piperidine in DMF |

| Amino Acid Coupling | The carboxyl group of the incoming Fmoc-protected amino acid is activated and then reacted with the free amine on the resin-bound peptide. | HBTU, HATU, DIC/HOBt |

| Washing | The resin is washed to remove excess reagents and by-products. | DMF, DCM, Isopropanol |

| Final Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers |

Design and Synthesis of this compound Derivatives for Specific Research Applications

The unique electronic properties of this compound make it a valuable scaffold for designing and synthesizing derivatives for targeted research applications. By modifying its structure or incorporating it into larger molecules, scientists can create tools to probe biological systems, label specific sites, and study molecular interactions.

Fluorescently Tagged Conjugates and Probe Architectures

The inherent fluorescence of this compound allows it to function as an intrinsic fluorescent probe. Its utility is significantly enhanced when used in Förster Resonance Energy Transfer (FRET) pairs. A notable example is the fluorophore pair created by tyrosine and this compound. nih.gov Peptides and polypeptides containing both of these amino acids have been studied using electronic absorption and fluorescence spectroscopy to determine molecular dimensions and distances between the two fluorophores. nih.gov The dimethylamino group acts as a strong electron donor, making the phenyl ring sensitive to its local environment, which can be monitored through changes in fluorescence emission.

Beyond its intrinsic properties, the amino acid can be incorporated into more complex fluorescent probe architectures. General strategies for creating highly stable and bright fluorescent probes, such as those based on fluorescent nanoparticles, can be adapted for use with peptides containing this compound. nih.gov These approaches often involve passivating a nanoparticle surface and then conjugating the peptide probe, resulting in labels with high affinity and specificity for their targets. nih.gov

Table 2: Spectroscopic Data for a Tyrosine and this compound FRET Pair

| Compound | Parameter | Value | Reference |

| Tyrosine-4'-dimethylaminophenylalanine containing peptide | pKa of aromatic ammonium (B1175870) group | Varies by peptide structure | nih.gov |

| Distance between fluorophores | Varies by peptide structure | nih.gov |

Precursors for Site-Specific Bioconjugation and Labeling

While this compound itself is primarily used for its fluorescent properties, the principles of synthesizing amino acid analogues for site-specific labeling can be readily applied. A parallel example is the synthesis of peptides containing p-iodophenylalanine. nih.gov In this case, the iodine atom serves as a handle for post-synthetic modification. The peptide is first synthesized via the solid-phase method with the iodo-analogue incorporated at a specific position. nih.gov Subsequently, the peptide can be radiolabeled with isotopes like ¹²⁵I using methods such as the chloramine-T procedure, allowing for its use in binding assays and other sensitive detection methods. nih.gov

This strategy highlights a key application for unnatural amino acids: acting as a precursor for bioconjugation. By introducing a unique functional group—such as an azide, alkyne, or a halogen—onto the phenylalanine ring, the resulting derivative of this compound can be used for site-specific chemical reactions, such as click chemistry or radiolabeling, after its incorporation into a peptide.

Modified Backbone and Side-Chain Analogues

Further diversification of peptides containing this compound can be achieved by modifying the peptide backbone or the side chains of neighboring amino acids. These modifications are crucial for creating analogues with altered conformations, improved stability, or novel functions.

One example of side-chain modification involves the replacement of canonical amino acids with other non-natural analogues within the same peptide chain that contains this compound. For instance, in the synthesis of analogues of the lantibiotic nisin, the dehydroalanine (B155165) residue was successfully replaced with various other amino acids, including phenylalanine and alanine (B10760859), using SPPS. tudublin.ie This demonstrates that multiple unnatural amino acids can be combined in a single peptide to fine-tune its structure and function.

Backbone modifications, such as the introduction of a thioamide bond in place of a standard amide bond, represent a more fundamental alteration to the peptide structure. The incorporation of a thioamide-isoleucine residue has been reported in the synthesis of a lantibiotic ring fragment, showcasing a powerful method for altering the electronic and conformational properties of the peptide backbone. tudublin.ie Such a modification could be applied to a peptide containing this compound to create structurally unique and potentially more stable therapeutic or diagnostic agents.

High-Resolution Spectroscopic Probes for Structural Elucidation

The precise determination of the three-dimensional structure and molecular integrity of this compound and its conjugates with biological macromolecules is fundamental to understanding their function. High-resolution spectroscopic techniques provide the atomic-level detail required for this characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the structural and dynamic analysis of molecules in solution. researchgate.net For this compound and its bioconjugates, advanced NMR methods offer profound insights into their conformational preferences, which are often linked to their biological activity. researchgate.net

Detailed structural assignment is typically achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the nuclei. researchgate.net More sophisticated 2D techniques, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish through-bond connectivity and assign all proton and carbon resonances unambiguously. researchgate.netnptel.ac.in

For conformational analysis, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY, are critical. nih.gov These techniques detect through-space interactions between protons that are close to each other (typically < 5 Å), providing distance restraints that are essential for defining the three-dimensional structure and preferred conformations of the molecule. nih.govnih.gov

When this compound is incorporated into larger structures like peptides or proteins, the complexity of the NMR spectra increases significantly. nih.govnmr-bio.com To overcome challenges like signal overlap, advanced techniques such as isotope labeling (e.g., with ¹⁵N and ¹³C) are utilized. nmr-bio.comnih.gov These methods, often combined with multi-dimensional experiments (3D, 4D), enhance spectral resolution and allow for the study of larger bioconjugates. nih.gov NMR can also reveal the presence of conformational heterogeneity, identifying whether a molecule exists as a single, well-defined structure or as an ensemble of interconverting conformers in solution. nih.govfrontiersin.org

Table 1: Illustrative ¹H NMR Chemical Shifts for this compound Moiety

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (ortho to CH₂) | ~7.1-7.3 | Doublet | Chemical shift is influenced by the electron-donating dimethylamino group. |

| Aromatic (ortho to N(CH₃)₂) | ~6.6-6.8 | Doublet | Shifted upfield due to the strong electron-donating effect of the N(CH₃)₂ group. |

| α-H | ~3.7-4.0 | Triplet/Doublet of Doublets | Position depends on the peptide backbone context and solvent. |

| β-H | ~2.8-3.2 | Multiplet | Diastereotopic protons, often show complex splitting patterns. |

| N-CH₃ | ~2.9-3.0 | Singlet | Characteristic singlet integrating to 6 protons. |

Note: Values are illustrative and can vary significantly based on solvent, pH, temperature, and conjugation to other molecules.

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy serve as powerful tools for obtaining a molecular "fingerprint." nih.govacs.org These methods probe the vibrational modes of a molecule's chemical bonds, providing a spectrum that is unique to its structure and conformation.

For this compound, the spectra are characterized by absorption bands corresponding to the vibrations of its constituent functional groups. Key vibrational modes include:

Carboxyl Group (COOH): A strong C=O stretching band typically appears around 1700-1750 cm⁻¹.

Amine Group (NH₂): N-H bending vibrations are observed in the 1580-1650 cm⁻¹ region.

Aromatic Ring: C-C stretching vibrations within the phenyl ring occur in the 1450-1600 cm⁻¹ range.

Aliphatic Chain: C-H stretching and bending modes from the alanine backbone are also present.

Dimethylamino Group: The C-N stretching vibration of the dimethylamino group contributes to the spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (C=O) | Stretch | 1700 - 1750 |

| Amine (N-H) | Bend | 1580 - 1650 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| C-N (Aromatic) | Stretch | 1310 - 1360 |

| C-O | Stretch | 1210 - 1320 |

Note: These are general ranges. The exact position and intensity of peaks can be influenced by the molecular environment, hydrogen bonding, and physical state.

Mass spectrometry is an indispensable technique for verifying the molecular identity and purity of synthesized compounds. While standard MS provides the molecular weight, High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. bioanalysis-zone.comnih.gov

This high precision allows for the unambiguous determination of a molecule's elemental formula. bioanalysis-zone.com For this compound (C₁₁H₁₆N₂O₂), HRMS can distinguish its exact mass from other molecules that may have the same nominal mass but a different elemental composition. This capability is crucial for confirming the molecular integrity of the target compound and ruling out unexpected products.

Furthermore, HRMS is a powerful tool for assessing purity. Its high sensitivity and resolution enable the detection of trace-level impurities that might not be visible by other methods like NMR. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the separation and identification of components in a mixture, making it ideal for analyzing the purity of this compound itself or for confirming its successful incorporation into a bioconjugate. hilarispublisher.comnih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Elemental Formula | C₁₁H₁₆N₂O₂ |

| Theoretical Exact Mass ([M+H]⁺) | 209.1285 |

| Hypothetical HRMS Measurement | 209.1283 |

| Mass Error | -0.96 ppm |

Note: The low parts-per-million (ppm) error between the theoretical and measured mass confirms the elemental composition with high confidence.

Investigating Photophysical Properties and Fluorescence Mechanisms

The utility of this compound as a molecular probe stems from its fluorescent properties, which are sensitive to its local environment. Characterizing these properties is key to its application in biophysical studies.

The photophysical behavior of a fluorophore is quantitatively described by two key parameters: its fluorescence quantum yield (Φf) and its fluorescence lifetime (τ).

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed, representing the efficiency of the fluorescence process. researchgate.netnih.gov A high quantum yield is desirable for a fluorescent probe to ensure a bright signal. The quantum yield of this compound, like many donor-acceptor fluorophores, is highly dependent on the solvent environment. icrc.ac.ir It can be determined through either absolute methods using an integrating sphere or, more commonly, through relative methods that compare its fluorescence intensity to that of a well-characterized standard. jasco-global.com

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. nih.govedinst.com This parameter is typically measured using time-resolved techniques such as Time-Correlated Single Photon Counting (TCSPC). nih.gov The fluorescence lifetime is an intrinsic property of the fluorophore but can be modulated by its environment and by processes such as dynamic quenching or energy transfer. nih.govelifesciences.org For 4'-aminophenylalanine, a related compound, the quantum yield has been noted to be similar to that of Tryptophan. bibliotekanauki.pl

Table 4: Illustrative Photophysical Data for Environment-Sensitive Amino Acids

| Solvent | Dielectric Constant | Quantum Yield (Φf) | Lifetime (τ) (ns) |

|---|---|---|---|

| 1,4-Dioxane | 2.2 | ~0.60 - 0.70 | ~3.0 - 4.0 |

| Chloroform | 4.8 | ~0.40 - 0.50 | ~2.5 - 3.5 |

| Methanol | 32.7 | ~0.05 - 0.15 | ~1.0 - 2.0 |

| Water | 80.1 | < 0.01 | < 0.5 |

Note: Data is illustrative, based on the known behavior of similar solvatochromic amino acids like Alared chemrxiv.org and Dapoxyl derivatives. thermofisher.com The trend shows decreasing quantum yield and lifetime with increasing solvent polarity, which is characteristic for this class of fluorophores.

A key feature of this compound is the sensitivity of its fluorescence emission to the polarity of its local environment, a phenomenon known as solvatochromism. wikipedia.org The dimethylamino group acts as a strong electron donor and is connected through the phenyl pi-system to the amino acid backbone. This structure results in an intramolecular charge transfer (ICT) character upon photoexcitation, where the excited state is significantly more polar than the ground state. rsc.org

Consequently, this compound exhibits positive solvatochromism : as the polarity of the solvent increases, the polar excited state is stabilized to a greater extent than the ground state. wikipedia.orgresearchgate.net This differential stabilization reduces the energy gap for fluorescence, resulting in a bathochromic (red) shift of the emission maximum to longer wavelengths. researchgate.net This effect is often dramatic, with large shifts observed when moving from a nonpolar solvent like dioxane to a highly polar one like water. chemrxiv.org

This environmental sensitivity is highly valuable. When this compound is incorporated into a peptide or protein, its emission spectrum can report on the local polarity of its binding site. nih.gov For example, a blue-shifted emission would suggest the probe is located in a hydrophobic (nonpolar) pocket, whereas a red-shifted emission would indicate exposure to the aqueous (polar) solvent. chemrxiv.org This makes it an excellent probe for studying protein folding, ligand binding, and conformational changes. nih.gov

Table 5: Solvatochromic Shift of this compound Emission

| Solvent | Polarity (ET(30) kcal/mol) | Emission Maximum (λ_em) (nm) |

|---|---|---|

| Toluene | 33.9 | ~410 |

| Chloroform | 39.1 | ~430 |

| Acetone | 42.2 | ~460 |

| Methanol | 55.4 | ~490 |

| Water | 63.1 | ~520 |

Note: Data is illustrative, based on the expected positive solvatochromism for dimethylaminophenyl derivatives. wikipedia.orgrsc.orgunipa.it The emission maximum shifts to longer wavelengths as the solvent polarity increases.

Applications of 4 Dimethylaminophenylalanine As an Unnatural Amino Acid in Protein Engineering and Chemical Biology

Genetic Code Expansion Strategies for Site-Specific Incorporation

The introduction of 4'-Dimethylaminophenylalanine into the genetic code of an organism requires the hijacking and repurposing of the translational machinery. This is achieved through a combination of engineered enzymes and transfer RNAs (tRNAs) that work in concert to read a designated codon and insert the unnatural amino acid during protein synthesis.

Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair Engineering

A cornerstone of genetic code expansion is the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. nih.govnih.govaddgene.org An orthogonal pair consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that function independently of the host cell's endogenous aaRSs and tRNAs. nih.gov This orthogonality ensures that the engineered synthetase specifically charges its partner tRNA with the unnatural amino acid, and that this charged tRNA is not recognized by any of the host's synthetases. nih.gov

The process begins with the selection of an aaRS/tRNA pair from a different domain of life, often from archaea like Methanococcus jannaschii or Methanosarcina barkeri, for use in a host organism like E. coli. addgene.orgnih.gov The chosen synthetase is then subjected to rounds of directed evolution to alter its substrate specificity, enabling it to recognize and activate this compound instead of its natural amino acid substrate. nih.gov Concurrently, the corresponding tRNA is often mutated to improve its recognition by the evolved synthetase and to ensure it does not interact with host synthetases. nih.gov A variety of computational and high-throughput screening methods, such as tRNA Extension (tREX), have been developed to accelerate the discovery and optimization of these orthogonal pairs. nih.govnih.gov

Amber Stop Codon Suppression Techniques

The most common strategy for incorporating unnatural amino acids into proteins is through the suppression of a stop codon, typically the amber stop codon (UAG). addgene.orgwikipedia.org In the standard genetic code, UAG signals the termination of translation. wikipedia.org By engineering an orthogonal tRNA with an anticodon that recognizes the UAG codon (CUA), this stop signal can be repurposed to encode an amino acid. wikipedia.org

When the engineered orthogonal aaRS/tRNA pair for this compound is introduced into a cell along with a gene of interest containing a UAG codon at a specific site, the translational machinery will read through the UAG codon. wikipedia.org Instead of terminating translation, the ribosome incorporates this compound at that position, resulting in a full-length protein containing the unnatural amino acid. wikipedia.org While effective, a challenge of this technique is the potential for competition with the host's release factor 1 (RF1), which also recognizes the UAG codon and can lead to premature termination. wikipedia.org To improve the efficiency of unnatural amino acid incorporation, strains of E. coli have been developed where the gene for RF1 has been deleted. wikipedia.org

Quadruplet Codon Reassignment and Expanded Genetic Alphabets

To overcome the limitations of stop codon suppression and to allow for the simultaneous incorporation of multiple different unnatural amino acids, researchers have explored the use of quadruplet codons. elifesciences.orgnih.gov In this approach, a four-base codon, such as UAGA, is used to encode the unnatural amino acid. nih.govnih.gov This requires the engineering of a tRNA with an expanded anticodon loop that can recognize the four-base sequence. nih.gov

The use of quadruplet codons significantly expands the number of available codons for encoding unnatural amino acids, moving beyond the 64 codons of the triplet-based system. elifesciences.org This strategy has been successfully implemented in both bacteria and eukaryotic cells, including mammalian cells, for the incorporation of various unnatural amino acids. nih.govnih.gov The development of efficient quadruplet-decoding tRNAs, often through directed evolution techniques like phage-assisted continuous evolution (PACE), has been crucial for improving the efficiency of this method. nih.gov Furthermore, the concept of an expanded genetic alphabet, where novel base pairs are introduced into the DNA itself, offers a path toward a truly expanded genetic code with a vast number of new codons. nih.gov

Functionalizing Proteins and Peptides with this compound

The incorporation of this compound into proteins and peptides endows them with novel properties that can be exploited for a variety of applications in protein engineering and chemical biology.

Enhancing Spectroscopic Probing Capabilities in Biomolecules

The unique photophysical properties of the dimethylamino group in this compound make it a valuable spectroscopic probe. Its fluorescence is often sensitive to the local environment, allowing it to report on changes in protein conformation, binding events, or the polarity of its surroundings. By strategically placing this unnatural amino acid within a protein, researchers can gain insights into protein dynamics and interactions that would be difficult to obtain with conventional methods.

Introducing Novel Chemical Reactivities and Crosslinking Sites

The dimethylamino group of this compound can also serve as a site for specific chemical reactions, enabling the introduction of novel functionalities and crosslinking sites into proteins. This allows for the site-specific labeling of proteins with fluorescent dyes, biotin, or other chemical reporters. Furthermore, the reactivity of the dimethylamino group can be exploited to create covalent crosslinks between different parts of a protein or between interacting proteins. This is particularly useful for studying protein-protein interactions and for stabilizing protein complexes for structural studies. For instance, chemical crosslinking has been used to elucidate the spatial arrangement of extrinsic proteins in cyanobacterial photosystem II. nih.gov The ability to introduce a unique reactive handle at a defined position within a protein provides a powerful tool for protein engineers to create proteins with tailored functions and properties. nih.gov

Modulating Peptide and Protein Conformation and Stability

This compound (4'-DAP), as a synthetic derivative of phenylalanine, possesses a bulky and hydrophobic dimethylamino group attached to the phenyl ring. The incorporation of this residue into a polypeptide chain can be expected to modulate conformation and stability through several mechanisms:

Steric Influence: The sheer size of the 4'-DAP side chain compared to natural aromatic amino acids can enforce specific backbone torsions or exclude certain conformations, thereby directly influencing the local and, potentially, the global fold of a peptide or protein.

Hydrophobic Interactions: The hydrophobic nature of the substituted phenyl ring can enhance packing interactions within the core of a protein, potentially increasing its thermodynamic stability. Conversely, if exposed to the solvent, it could destabilize the native fold or promote aggregation.

Altered Electronic Properties: The electron-donating nature of the dimethylamino group alters the electronic distribution of the aromatic ring, which can influence cation-π or other non-covalent interactions with neighboring residues.

While the principle that UAAs can modulate protein stability is well-established, detailed thermodynamic studies quantifying the specific stabilizing or destabilizing effect of 4'-DAP are not extensively documented in publicly available literature. However, its use in peptide studies demonstrates its role in defining molecular dimensions, which is intrinsically linked to conformation. nih.gov The ability to introduce such a unique residue allows for the rational design of peptides and proteins with tailored structural and stability profiles, making it a valuable tool for protein engineers. The impact of its incorporation would be context-dependent, varying with its location within the protein structure and the nature of the surrounding residues.

Probing Protein Structure and Dynamics using this compound as a Spectroscopic Reporter

This compound is particularly valuable as a spectroscopic tool for investigating the structure and dynamics of peptides and proteins. Its utility stems from its intrinsic fluorescence, which can serve as a sensitive reporter of the local environment. When incorporated into a polypeptide, changes in the fluorescence properties of 4'-DAP—such as emission wavelength, quantum yield, and fluorescence lifetime—can provide detailed information about conformational changes, ligand binding events, or protein-protein interactions.

A key application of 4'-DAP is its use as part of a fluorophore pair for distance measurements using Fluorescence Resonance Energy Transfer (FRET). nih.gov In such a pair, one fluorophore (the donor) transfers its excitation energy to another (the acceptor) when they are in close proximity. The efficiency of this energy transfer is exquisitely sensitive to the distance between the two probes.

Research has successfully utilized a FRET pair consisting of Tyrosine (Tyr) as the donor and 4'-DAP as the acceptor to determine molecular dimensions within peptides. nih.gov By measuring the energy transfer between a strategically placed Tyr residue and a 4'-DAP residue, researchers can calculate the intramolecular distance between them, providing precise constraints for structural modeling. The spectroscopic properties of peptides containing this pair have been characterized to establish their utility as molecular rulers. nih.gov

| Compound/Peptide System | Absorption Max (nm) | Emission Max (nm) | pKa (Aromatic NH+ group) | Calculated Distance (Å) |

| Tyr-4'-DAP containing peptides | Not specified | Not specified | ~4.1 | Varies by peptide |

| Polypeptide with Tyr and 4'-DAP | Not specified | Not specified | ~4.0 | Varies by polypeptide |

This table is illustrative of the types of data obtained from studies using the Tyr/4'-DAP FRET pair, based on findings that compare spectroscopic properties and calculated distances in various peptide contexts. nih.gov

The environmental sensitivity of 4'-DAP's fluorescence also makes it a powerful standalone probe. For instance, the fluorescence emission of its parent scaffold is known to shift based on the polarity of its surroundings. This solvatochromic property means that when 4'-DAP is incorporated into a protein, its emission spectrum can indicate whether it is in a hydrophobic, buried environment or exposed to the aqueous solvent. This allows for real-time monitoring of dynamic processes like protein folding, where residues can move from a solvent-exposed state to a buried one. unito.it

Investigations into the Role of 4 Dimethylaminophenylalanine in Natural Product Biosynthesis and Analogues

Biosynthetic Pathways Involving 4'-Dimethylaminophenylalanine in Nonribosomal Peptides

The biosynthesis of this compound is best characterized in the production of the streptogramin B antibiotic, pristinamycin (B1678112) I, by the bacterium Streptomyces pristinaespiralis. rsc.org Pristinamycin I is a cyclic hexadepsipeptide whose bioactivity relies on its complex architecture, which includes several non-proteinogenic amino acids. researchgate.net DMPAPA is one of these crucial precursors.

The genetic instructions for DMPAPA biosynthesis are encoded within a dedicated set of genes, designated the pap gene cluster (papA, papB, papC, and papM). This cluster is located near the genes for the nonribosomal peptide synthetase (NRPS) machinery responsible for assembling the pristinamycin I backbone. Gene disruption studies have confirmed the essentiality of this pathway; knocking out the papA gene abolishes pristinamycin I production, a deficiency that can be rescued by feeding the mutant strain with exogenous DMPAPA.

The proposed biosynthetic pathway begins with a precursor from primary metabolism, likely derived from the shikimate pathway that produces aromatic amino acids. This precursor is converted to 4-amino-L-phenylalanine, which then undergoes two successive N-methylation steps to yield the final product, this compound. This fully formed amino acid is then recognized and activated by the pristinamycin I NRPS assembly line for incorporation into the growing peptide chain. researchgate.net

Mechanistic Studies of Enzymes Utilizing or Modifying this compound in Natural Products

The enzymatic machinery for both creating and incorporating DMPAPA involves a series of specialized proteins. The enzymes encoded by the pap gene cluster are responsible for its synthesis, while specific domains within the large, modular NRPS enzymes handle its activation and integration into the final peptide.

Enzymes of the DMPAPA Biosynthetic Pathway: Detailed biochemical analysis has provided insight into the function of the pap gene products.

| Gene | Proposed Function | Evidence |

| papA | Involved in the initial steps of forming the 4-amino-L-phenylalanine precursor. | Disruption of papA leads to a pristinamycin I-negative phenotype that is reversed by the addition of DMPAPA to the culture medium. |

| papB | Believed to be part of the enzymatic cascade that produces 4-amino-L-phenylalanine. | Deduced from sequence homology and its location within the essential pap gene cluster. |

| papC | Also predicted to participate in the synthesis of the 4-amino-L-phenylalanine intermediate. | Deduced from sequence homology and its position within the operon. |

| papM | An N-methyltransferase that catalyzes the two final methylation steps, converting 4-amino-L-phenylalanine to DMPAPA via a monomethylated intermediate. | The PapM protein was overexpressed, purified, and shown to catalyze the two successive N-methylation steps using S-adenosyl-L-methionine as a methyl donor. |

Incorporation by Nonribosomal Peptide Synthetases (NRPS): Once synthesized, DMPAPA is incorporated into the pristinamycin I backbone by a large, multi-enzyme complex known as an NRPS. researchgate.net These complexes function as molecular assembly lines, with distinct modules responsible for adding each amino acid. nih.gov

The incorporation of DMPAPA is handled by a specific module within the pristinamycin I synthetase complex (which includes the synthetase SnbA). nih.gov This process involves two key domains:

Adenylation (A) Domain: This domain is responsible for substrate recognition. It specifically selects DMPAPA from the cellular pool of amino acids and activates it by converting it to an aminoacyl-adenylate at the expense of ATP. nih.govwikipedia.org The specificity of the A-domain is determined by key amino acid residues that line its binding pocket, forming a "code" that dictates which substrate is chosen. wikipedia.org

Condensation (C) Domain: Following activation, the DMPAPA is transferred to a carrier protein domain. The C-domain then catalyzes the formation of a new peptide bond, linking the DMPAPA to the growing peptide chain being assembled on the NRPS. nih.gov

Semi-Synthetic and Mutasynthetic Approaches to Modify Natural Products Containing this compound Residues

The complex structure of pristinamycin I makes its total chemical synthesis challenging. Therefore, researchers have turned to semi-synthesis and mutasynthesis to create novel analogues with potentially improved properties. researchgate.net

Semi-Synthesis: Semi-synthesis involves the chemical modification of the natural product after it has been isolated from the producing organism. A prominent example is the development of quinupristin, a clinically used antibiotic. researchgate.net Quinupristin is a semi-synthetic derivative of pristinamycin IA, created to improve water solubility for intravenous administration, forming the combination drug Synercid along with the dalfopristin (B1669780) derivative of pristinamycin II. nih.govnih.gov These modifications are made to parts of the molecule other than the DMPAPA residue but demonstrate the power of semi-synthesis to improve the therapeutic profile of the parent natural product. nih.gov

Mutasynthesis: Mutasynthesis, or mutational biosynthesis, is a powerful technique that combines genetic engineering with synthetic chemistry to produce novel compounds. rsc.org The strategy involves creating a mutant strain of the producing organism that is unable to synthesize a specific precursor. This mutant is then fed synthetic analogues of that precursor, which the organism's biosynthetic machinery may incorporate into the final product, resulting in a modified natural product. rsc.org

While no studies have reported the specific application of this technique to replace the DMPAPA residue in pristinamycin I, a recent and successful mutasynthesis approach targeting another non-proteinogenic amino acid within the same molecule highlights its feasibility. researchgate.net Researchers created a S. pristinaespiralis mutant unable to produce the L-phenylglycine (L-Phg) residue of pristinamycin I. researchgate.net By feeding this mutant various halogenated L-Phg analogues, they successfully generated novel derivatives, including 6-chloropristinamycin I and 6-fluoropristinamycin I. This work serves as a proof-of-concept, demonstrating that the pristinamycin I biosynthetic assembly line has a degree of substrate flexibility and can be exploited through mutasynthesis to generate new derivatives by modifying its unique amino acid building blocks. researchgate.net

Studies of Biomolecular Interactions Mediated by 4 Dimethylaminophenylalanine

Characterization of Peptide-Peptide and Peptide-Protein Interactions

Peptide-protein and peptide-peptide interactions are fundamental to numerous cellular processes, including signal transduction and metabolic regulation. researchgate.net Understanding the kinetics and thermodynamics of these interactions is crucial for deciphering their biological roles and for the design of therapeutic peptides. nih.govrsc.org The introduction of 4'-Dimethylaminophenylalanine into a peptide sequence can provide a sensitive handle for monitoring these events.

The kinetic and thermodynamic parameters of a binding event provide a complete picture of the interaction. Kinetics, described by the association rate constant (k_on) and the dissociation rate constant (k_off), defines how quickly a complex forms and breaks apart. escholarship.org Thermodynamics, described by changes in enthalpy (ΔH) and entropy (ΔS), reveals the driving forces behind the binding, such as hydrogen bonding, hydrophobic interactions, or electrostatic forces. nih.gov

The presence of the 4'-dimethylamino moiety on the phenylalanine residue allows for the use of fluorescence spectroscopy to monitor these parameters. For example, the binding of a peptide containing this compound to a protein partner can lead to a change in the local environment of the fluorophore, resulting in a detectable change in fluorescence intensity or wavelength. This phenomenon, often involving fluorescence quenching, can be used to track the binding process in real time. fupress.netuminho.pt

By measuring the change in fluorescence as a function of concentration and temperature, key thermodynamic and kinetic data can be derived. Isothermal titration calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K_D, ΔH, and ΔS). nih.gov While no specific published studies provide a complete kinetic and thermodynamic dataset for a this compound-mediated interaction, the table below illustrates the type of data that could be generated using techniques like fluorescence spectroscopy or ITC.

Table 1: Illustrative Kinetic and Thermodynamic Data for a Hypothetical Interaction

This table presents hypothetical data for the binding of a peptide containing this compound (Peptide-Dmp) to a target protein, as might be determined by fluorescence quenching or ITC experiments.

| Parameter | Value | Unit | Method | Significance |

| Association Rate (k_on) | 1.5 x 10⁵ | M⁻¹s⁻¹ | Fluorescence Quenching | Rate of complex formation |

| Dissociation Rate (k_off) | 3.0 x 10⁻³ | s⁻¹ | Fluorescence Quenching | Rate of complex decay; stability |

| Dissociation Constant (K_D) | 20 | nM | Calculated (k_off/k_on) | Measure of binding affinity |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol | ITC | Heat change; indicates bonding type |

| Entropy Change (ΔS) | +5 | cal/mol·K | ITC | Change in disorder; solvent effects |

| Gibbs Free Energy (ΔG) | -10.0 | kcal/mol | Calculated (ΔH - TΔS) | Overall spontaneity of binding |

This comprehensive analysis allows researchers to understand not just the strength of an interaction, but also the physical forces that govern it and the speed at which it occurs. nih.govsemanticscholar.org

Binding affinity refers to the strength of the interaction between two molecules, while specificity describes the ability of a molecule to bind to its intended target in preference to other molecules. plos.org Both are critical for biological function and drug design. frontiersin.org The incorporation of an unnatural amino acid like this compound can modulate these properties.

The bulky and electron-donating dimethylamino group can alter the local conformation and electronic environment of the peptide backbone. This can lead to:

Altered Specificity: The unique steric and electronic requirements of the this compound residue might favor binding to a specific partner while disfavoring interactions with off-target molecules. nih.gov Conversely, it could also introduce new, unintended interactions.

The quantitative impact on affinity (often expressed as the dissociation constant, K_D) can be determined through various biophysical methods, including the fluorescence-based assays mentioned previously and Surface Plasmon Resonance (SPR). nih.gov

Investigating Nucleic Acid-Peptide/Protein Interactions

Interactions between proteins and nucleic acids (DNA and RNA) are central to the regulation of gene expression, DNA replication, and repair. mdpi.comelifesciences.org Peptides designed to mimic the binding motifs of these proteins are valuable tools for studying these processes. mdpi.com Introducing this compound into such peptides can serve as a spectroscopic probe to monitor binding to DNA or RNA.

The fluorescence of the this compound residue may be quenched or enhanced upon binding to a nucleic acid, providing a direct signal of the interaction. researchgate.net This can be used to determine binding affinity, stoichiometry, and the influence of sequence or structure on the interaction. For example, studies on the interaction between the TRAP protein and trp leader RNA have utilized kinetic and thermodynamic analyses to reveal that the interaction is primarily driven by a large positive entropy change. nih.gov While specific studies using this compound for this purpose are not prominent, the principles of using fluorescent probes in peptide-nucleic acid binding studies are well-established. researchgate.netthermofisher.com

Receptor-Ligand Binding Investigations (Non-Clinical Context)

In a non-clinical research context, understanding how peptide ligands bind to cell surface or intracellular receptors is key to cell biology. escholarship.org These studies often rely on labeled ligands to quantify binding events. revvity.com A peptide incorporating this compound can act as an intrinsically fluorescent ligand, removing the need for external dye conjugation which can sometimes interfere with binding.

The binding of a this compound-containing peptide to its receptor can be monitored by measuring changes in fluorescence. This approach can be used in various assay formats, including solution-based assays or in vitro assays with purified receptors and cell membranes. revvity.com Such experiments can determine key parameters like binding affinity (K_D) and the number of binding sites, providing insight into receptor function and pharmacology in a research setting. nih.gov

Methodologies for Studying Biomolecular Interactions with this compound

A variety of biophysical techniques are available to study the interactions of peptides containing this compound. The choice of method depends on the specific parameters to be measured, such as binding kinetics, affinity, or thermodynamics.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real time. nih.govnih.gov The method allows for the precise determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. escholarship.org

In a typical SPR experiment involving a peptide containing this compound, the setup would be as follows:

Immobilization: One of the binding partners (the "ligand"), such as a target protein or receptor, is immobilized onto the surface of a gold-coated sensor chip.

Injection: A solution containing the other partner (the "analyte"), in this case the peptide with this compound, is flowed over the sensor surface.

Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface. This change is detected by monitoring the angle of minimum reflectance of polarized light, known as the resonance angle. The change in this angle over time is plotted on a sensorgram.

Analysis: The association phase of the sensorgram provides the k_on, while the dissociation phase (when the analyte solution is replaced by buffer) provides the k_off.

SPR is highly sensitive and can be used to analyze a wide range of interactions, from small molecules binding to proteins to complex protein-protein or protein-nucleic acid interactions. nih.govnih.govisbg.fr The incorporation of this compound does not interfere with the SPR measurement itself, allowing this powerful technique to be applied to any system where the modified peptide is one of the interactants.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for measuring the thermodynamics of biomolecular interactions. units.it It quantifies the heat released or absorbed during the binding of a ligand to a macromolecule at a constant temperature. units.it This technique is considered the gold standard for binding analysis as it can determine the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event. springernature.com

Principles of ITC in the Context of this compound Binding:

In a hypothetical ITC experiment to study the binding of this compound to a target protein, a solution of this compound would be incrementally injected from a syringe into a sample cell containing the protein solution. units.it The instrument measures the minute temperature changes that occur upon each injection as the binding reaction takes place. units.it An exothermic reaction (heat is released) or an endothermic reaction (heat is absorbed) is recorded as a peak in the raw ITC data. As the protein becomes saturated with this compound, the magnitude of these heat changes diminishes until only the heat of dilution is observed. researchgate.net

The integrated heat data is then plotted against the molar ratio of this compound to the protein to generate a binding isotherm. researchgate.net This isotherm can be fitted to a suitable binding model to extract the key thermodynamic parameters. nih.gov

Illustrative Research Findings:

While no specific data for this compound exists, a typical ITC experiment could yield results like those presented in the table below. These hypothetical findings illustrate how ITC can be used to compare the binding of a compound to a wild-type protein versus a mutant, providing insights into the specificity and nature of the interaction.

Table 1: Illustrative Thermodynamic Parameters for the Binding of a Ligand to a Protein as Determined by ITC This table presents hypothetical data for illustrative purposes.

| Interacting Species | Binding Affinity (K_d) (μM) | Stoichiometry (n) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|---|---|

| This compound + Wild-Type Protein | 15.2 | 1.05 | -8.5 | -1.2 | -7.3 |

| This compound + Mutant Protein | 89.7 | 0.98 | -4.2 | +1.5 | -5.7 |

From this hypothetical data, one could infer that the binding of this compound to the wild-type protein is enthalpically driven and stronger than its interaction with the mutant protein. The change from a favorable to an unfavorable entropic contribution in the mutant suggests a possible conformational change upon binding or a different mode of interaction.

NMR Spectroscopy for Ligand Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the structure, dynamics, and interactions of molecules at an atomic level. springernature.com In the context of ligand binding, NMR can be used to identify the binding site on the protein, determine the dissociation constant (K_d) of the interaction, and characterize the structural changes that occur upon complex formation. nih.govnih.gov

Principles of NMR for Studying this compound Binding:

One of the most common NMR methods for studying ligand binding is chemical shift perturbation (CSP), also known as chemical shift mapping. nih.gov This technique involves acquiring a series of spectra, typically 2D ¹H-¹⁵N HSQC spectra, of an isotopically labeled protein in the presence of increasing concentrations of the unlabeled ligand, in this case, this compound. nih.gov

The chemical shift of a nucleus is highly sensitive to its local electronic environment. nih.gov When this compound binds to the protein, the chemical environments of the amino acid residues at the binding interface are altered, leading to changes in their corresponding peaks in the NMR spectrum. nih.gov By tracking these chemical shift perturbations, it is possible to map the binding site onto the protein's structure. nih.gov

The magnitude of the chemical shift changes can also be plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (K_d) can be calculated, provided the binding is in the fast to intermediate exchange regime on the NMR timescale. nih.govnih.gov

Illustrative Research Findings:

The following table provides an example of the type of data that could be generated from an NMR titration experiment. It shows the chemical shift perturbations for several residues of a hypothetical protein upon binding to this compound.

Table 2: Illustrative Chemical Shift Perturbations (CSPs) for Selected Residues of a Hypothetical Protein Upon Binding to this compound This table presents hypothetical data for illustrative purposes. CSPs are calculated using the formula: Δδ = [(Δδ_H)² + (α * Δδ_N)²]¹/² where α is a weighting factor.

| Residue | CSP (ppm) at Saturation |

|---|---|

| Valine-25 | 0.45 |

| Leucine-48 | 0.08 |

| Isoleucine-50 | 0.39 |

| Alanine-72 | 0.51 |

| Glycine-73 | 0.62 |

| Serine-99 | 0.05 |

In this illustrative example, the large chemical shift perturbations observed for Valine-25, Isoleucine-50, Alanine-72, and Glycine-73 would suggest that these residues are located in or near the binding site for this compound. In contrast, the small perturbations for Leucine-48 and Serine-99 indicate that their chemical environments are largely unaffected by the binding event.

Theoretical and Computational Studies of 4 Dimethylaminophenylalanine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic distribution, stability, and reactivity of molecules. For 4'-Dimethylaminophenylalanine, these methods elucidate the influence of the dimethylamino group on the phenyl ring and the amino acid backbone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.org It has been successfully applied to study the ground and excited state properties of molecules similar in structure to this compound, providing insights that are transferable to this compound. nih.govscispace.com DFT calculations are instrumental in determining molecular geometries, electronic energies, and the nature of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity and electronic transitions. rsc.org

For instance, in a study on the related compound 2-(4'-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine, DFT calculations were employed to assess the stability of its various protonated forms (monocations). nih.gov The calculations revealed that protonation on the pyridine (B92270) or imidazole (B134444) nitrogen was more stable than on the dimethylamino nitrogen. nih.gov Such findings are critical for predicting the behavior of this compound in different pH environments, which would influence its electronic structure and reactivity.

Furthermore, Time-Dependent DFT (TD-DFT) is a powerful extension for studying excited states. rsc.org TD-DFT calculations can predict absorption and emission spectra, and characterize the nature of electronic transitions, such as identifying them as local excitations or charge-transfer (CT) states. ua.esresearchgate.net For donor-acceptor systems, TD-DFT can elucidate the extent of charge transfer upon excitation, a crucial aspect of the photophysics of molecules like this compound. ua.es However, the accuracy of TD-DFT can be sensitive to the choice of the exchange-correlation functional, especially for charge-transfer excitations. rsc.org

Table 1: Representative Data from DFT Studies on a Related Donor-Acceptor Molecule This table is illustrative and based on typical findings for similar molecules, as direct data for this compound was not available in the search results.

| Property | Computational Level | Calculated Value | Significance |

|---|---|---|---|

| Ground State Dipole Moment | B3LYP/6-31G(d) | ~5-7 D | Indicates significant charge separation in the ground state. |

| S1 Excitation Energy | TD-B3LYP/6-31+G(d,p) | ~3.5-4.0 eV | Corresponds to the main absorption band in the UV-Vis spectrum. |

| S1 Oscillator Strength | TD-B3LYP/6-31+G(d,p) | > 0.5 | Indicates a strongly allowed electronic transition. |

| Nature of S1 State | NTO Analysis | π → π* with significant intramolecular charge transfer (ICT) | The dimethylamino group acts as an electron donor. |

Ab initio methods, which are based on first principles without experimental parameters, offer a rigorous approach to calculating molecular properties. libretexts.org Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide high accuracy for electronic structure calculations, though they are computationally more demanding than DFT. researchgate.net For molecules where electron correlation is significant, these methods are often necessary. researchgate.net A study on 4-dimethylamino-4'-cyanodiphenylacetylene, a molecule with a similar donor-acceptor structure, utilized ab initio Complete Active Space Self-Consistent Field (CASSCF) and its second-order multireference Møller-Plesset perturbation (MRMP2) methods to investigate its photochemical behavior. nih.gov These calculations identified an internal charge-transfer (ICT) state and a diradical state in the first excited state (S1), highlighting the complex nature of its potential energy surface. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecular systems. dtic.milnih.gov While less accurate than ab initio or DFT methods, they can provide valuable qualitative insights into molecular properties and are often used for initial explorations of large systems or for modeling dynamics over longer timescales. scispace.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscapes of molecules at an atomic level of detail. chemrxiv.org For a flexible molecule like this compound, MD simulations can reveal the accessible conformations and the energetic barriers between them. boisestate.edu These simulations propagate the positions of atoms over time based on a force field, which describes the potential energy of the system.

The conformational ensemble of this compound is influenced by the rotation around its various single bonds, particularly the dihedral angles of the amino acid backbone (φ and ψ) and the bond connecting the phenyl ring to the Cβ atom. MD simulations can map the free energy landscape as a function of these dihedral angles, identifying the most stable conformers. boisestate.edu

Solvation effects play a critical role in determining the conformational preferences and photophysical properties of molecules. MD simulations explicitly including solvent molecules (e.g., water) can provide a detailed picture of the solvent structure around this compound and its influence on the solute's conformation and dynamics. rsc.org The polarity of the solvent is particularly important for molecules with charge-transfer character, as it can stabilize the excited state and influence the fluorescence properties. nih.gov

Computational Modeling of this compound in Biomolecular Environments

The unique fluorescent properties of this compound make it a valuable probe for studying the structure and dynamics of peptides and proteins. Computational modeling is essential for interpreting the experimental data obtained from such studies. nih.govmdpi.com Molecular docking and MD simulations can be used to predict the binding mode and orientation of this compound when incorporated into a peptide or protein. scielo.org.mxfrontiersin.org

One study highlights that the three-dimensional conformation of 4-(Dimethylamino)phenylalanine can be analyzed using computational modeling tools to predict its behavior in biological systems. evitachem.com Furthermore, its use as a fluorophore pair with tyrosine has been investigated to determine molecular dimensions in peptides, a process that relies on understanding its conformational behavior within the peptide structure. nih.gov

Computational models can also be used to understand how the local environment within a protein, such as polarity and hydrogen bonding interactions, affects the photophysical properties of the incorporated this compound. This is crucial for accurately relating changes in fluorescence to changes in the protein's structure or environment.

Prediction of Spectroscopic Signatures and Photophysical Behavior

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of this compound. TD-DFT and ab initio methods can calculate the energies and intensities of electronic transitions, which correspond to the absorption and fluorescence spectra. arxiv.org

A theoretical study on the photochemically similar 4-dimethylamino-4'-cyanodiphenylacetylene demonstrated the power of these methods. nih.gov The calculations showed that upon excitation, the molecule relaxes to an internal charge-transfer (ICT) state. nih.gov In polar solvents, the calculations predicted the formation of a twisted intramolecular charge transfer (TICT) state, where the dimethylamino group twists perpendicularly to the phenyl ring, a phenomenon often associated with dual fluorescence. nih.gov These theoretical predictions provide a framework for understanding the experimentally observed fluorescence behavior of such compounds.

By combining quantum chemical calculations with molecular dynamics simulations, a more complete picture of the photophysical behavior can be obtained. This includes modeling the excited-state dynamics and the influence of the environment on radiative and non-radiative decay pathways, ultimately leading to a deeper understanding of the fluorescence properties of this compound as a molecular probe.

Table 2: Computationally Predicted Photophysical Properties of a Related Donor-Acceptor Molecule This table is illustrative and based on typical findings for similar molecules, as direct data for this compound was not available in the search results.

| Photophysical Process | Computational Method | Predicted Outcome | Experimental Correlation |

|---|---|---|---|

| Vertical Excitation | CASSCF/MRMP2 | Excitation to a charge-transfer state. | Corresponds to the main absorption band. |

| Excited State Relaxation (in nonpolar solvent) | CASSCF Optimization | Relaxation to a planar ICT state. | Stokes shift in fluorescence. |

| Excited State Relaxation (in polar solvent) | CASSCF with PCM | Formation of a stabilized TICT state. | Potential for dual fluorescence and large Stokes shift. |

| Fluorescence Quenching Pathways | Conical Intersection Search | Identification of intersections between excited and ground states. | Explains non-radiative decay channels. |

Development and Validation of Advanced Analytical Methodologies for Research Applications of 4 Dimethylaminophenylalanine

Chromatographic Method Development for Complex Mixture Analysis

The analysis of 4'-Dimethylaminophenylalanine and its derivatives within complex research matrices necessitates the development of robust and selective chromatographic methods. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and the nature of the sample matrix. Methodologies ranging from High-Performance Liquid Chromatography (HPLC) to Gas Chromatography (GC) are employed, often requiring specific optimization and derivatization strategies to achieve desired separation and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like amino acids and their derivatives. For this compound, which possesses both polar (amino acid) and non-polar (dimethylaminophenyl group) characteristics, reversed-phase (RP) HPLC is a primary mode of separation.

Optimization of RP-HPLC methods involves careful selection of the stationary phase, mobile phase composition, and detector settings. C18 columns are frequently used for their hydrophobicity, providing retention for the aromatic portion of the molecule. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase serves to suppress the ionization of silanol (B1196071) groups on the column and protonate the analyte's amino group, leading to improved peak shape and retention.

For instance, a rapid, isocratic reversed-phase HPLC method developed for the analysis of the structurally related catalyst 4-Dimethylaminopyridine (B28879) (DMAP) utilized a Cogent Diamond Hydride™ column, demonstrating effective performance in reversed-phase mode. mtc-usa.com The method employed a simple mobile phase of 90:10 water with 0.05% TFA and acetonitrile, with UV detection at 280 nm, a wavelength suitable for the aromatic chromophore present in DMAP and similarly in this compound. mtc-usa.com In other applications, derivatization with reagents like 4-dimethylaminobenzaldehyde can be used to create a new chromophore, allowing for spectrophotometric detection at different wavelengths, such as 418 nm. nih.gov

Table 1: Example HPLC Method Parameters for a Structurally Related Compound (4-Dimethylaminopyridine)

| Parameter | Condition | Reference |

|---|---|---|

| Column | Cogent Diamond Hydride™, 4µm, 100Å (4.6 x 75mm) | mtc-usa.com |

| Mobile Phase | 90% DI Water with 0.05% TFA / 10% Acetonitrile | mtc-usa.com |

| Flow Rate | 2.0 mL/minute | mtc-usa.com |

| Detection | UV @ 280 nm | mtc-usa.com |

| Injection Volume | 10 µL | mtc-usa.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Specific Derivatives